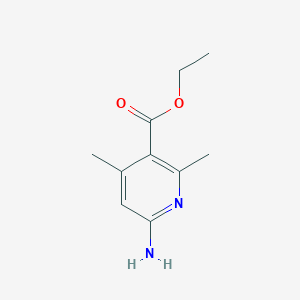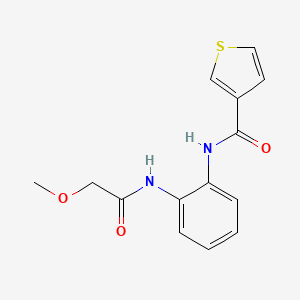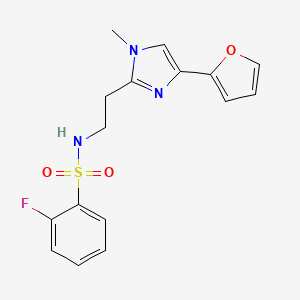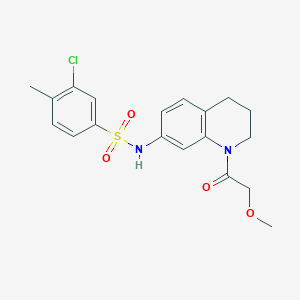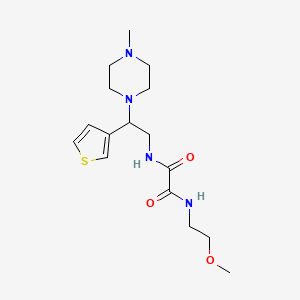![molecular formula C19H15F3N6O2S B2666106 2-(pyrazine-2-carboxamido)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1351596-21-8](/img/structure/B2666106.png)
2-(pyrazine-2-carboxamido)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(pyrazine-2-carboxamido)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives depend largely on the identity of the desired target compound . For instance, 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .Scientific Research Applications
Antitumor and Antimicrobial Activities
Compounds containing similar structural features have been synthesized and evaluated for their potential antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing compounds were synthesized and demonstrated inhibition effects comparable to standard treatments against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2). Additionally, these compounds were evaluated for antimicrobial activity, showing promising results against selected bacterial and fungal strains (Riyadh, 2011).
Cardiovascular Agents
The synthesis of triazolo[1,5-a]pyrimidines fused to various heterocyclic systems has been explored for their coronary vasodilating and antihypertensive activities. Among these, specific compounds demonstrated potent cardiovascular agent properties, showing more effective coronary vasodilating activity than known drugs and equipotent antihypertensive activity (Sato et al., 1980).
Antimicrobial Activities of Thiazole and Pyrazole Derivatives
Thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety have been synthesized and tested for antimicrobial properties. Some of these derivatives exhibited significant antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Gouda et al., 2010).
Antibacterial Activities of Pyrano[2,3-d]pyrimidine Derivatives
The synthesis of naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines and related compounds has been conducted, with some showing promising antibacterial activities. This research indicates the potential of such compounds in the development of new antibacterial drugs (El-Agrody et al., 2000).
Future Directions
properties
IUPAC Name |
2-(pyrazine-2-carbonylamino)-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N6O2S/c20-19(21,22)11-2-1-3-12(8-11)25-18(30)28-7-4-13-15(10-28)31-17(26-13)27-16(29)14-9-23-5-6-24-14/h1-3,5-6,8-9H,4,7,10H2,(H,25,30)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZAATIWBSPSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrazine-2-carboxamido)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2666023.png)
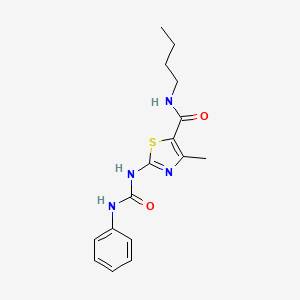
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/no-structure.png)
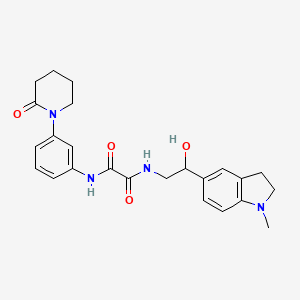
![8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B2666033.png)
![3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea](/img/structure/B2666035.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2666036.png)
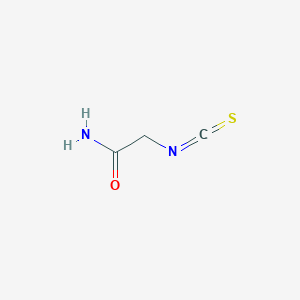
![Diethyl 2-hydroxy-6-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-3,5-pyridinedicarboxylate](/img/structure/B2666038.png)
